molecular formula C15H20N4O3S B2374718 N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide CAS No. 2178772-00-2

N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide

Cat. No.: B2374718
CAS No.: 2178772-00-2
M. Wt: 336.41
InChI Key: FJTYMSSPGSJNHG-UHFFFAOYSA-N
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Description

N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide is a useful research compound. Its molecular formula is C15H20N4O3S and its molecular weight is 336.41. The purity is usually 95%.
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Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)ethanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C21H24N4O3S
Molecular Weight 412.5 g/mol
CAS Number 2177449-90-8

The presence of the triazole ring contributes to its biological activity, as this structural motif is known for its role in various pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of triazole have shown effectiveness against Mycobacterium tuberculosis with IC50 values indicating significant potency. In particular, compounds with similar structural features have demonstrated selective inhibition against pathogenic strains while exhibiting minimal toxicity towards human cell lines .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Research has highlighted that sulfonamide derivatives can act as effective inhibitors of enzymes such as acetylcholinesterase and urease. For example, some derivatives have shown IC50 values as low as 0.63 µM against urease, suggesting a strong inhibitory effect . This aspect is particularly relevant in the context of developing treatments for conditions like urinary tract infections where urease plays a critical role.

Study 1: Antitubercular Activity

In a comparative study evaluating various triazole compounds for antitubercular activity, the compound demonstrated promising results. It was subjected to in vitro testing against Mycobacterium tuberculosis strains with results indicating effective inhibition at concentrations below 10 µM. The structure–activity relationship (SAR) analysis suggested that modifications in the cyclopropyl and phenyl groups could enhance activity further .

Study 2: Enzyme Interaction Analysis

Another study focused on the interaction of this compound with bovine serum albumin (BSA), revealing strong binding affinity which is crucial for drug delivery systems. The docking studies provided insights into the binding modes and interactions at the molecular level, reinforcing the potential application of this compound in drug formulation .

Properties

IUPAC Name

N-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3S/c1-2-23(21,22)16-10-11-18-15(20)19(13-8-9-13)14(17-18)12-6-4-3-5-7-12/h3-7,13,16H,2,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJTYMSSPGSJNHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCCN1C(=O)N(C(=N1)C2=CC=CC=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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